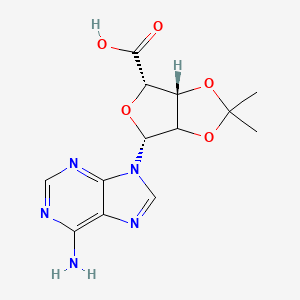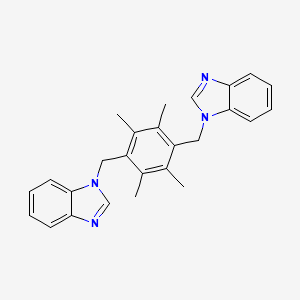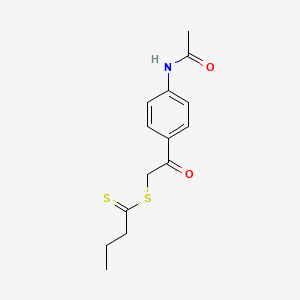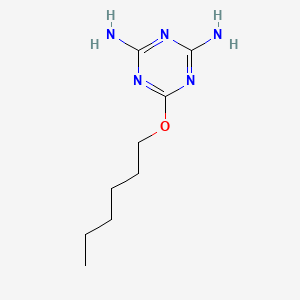
5'-Carboxy-2',3'-O-isopropylideneadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Carboxy-2’,3’-O-isopropylideneadenosine is a nucleoside derivative known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a carboxyl group at the 5’ position and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of adenosine. Its molecular formula is C14H17N5O6, and it has a molecular weight of 351.31 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of acetonide protection followed by selective oxidation and carboxylation reactions .
Industrial Production Methods
While specific industrial production methods for 5’-Carboxy-2’,3’-O-isopropylideneadenosine are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
5’-Carboxy-2’,3’-O-isopropylideneadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxyl group to other functional groups such as alcohols.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
5’-Carboxy-2’,3’-O-isopropylideneadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating nucleoside metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 5’-Carboxy-2’,3’-O-isopropylideneadenosine involves its interaction with specific molecular targets and pathways. The compound can inhibit viral replication by interfering with the synthesis of DNA and RNA. It may also affect cellular signaling pathways by modulating the activity of enzymes involved in nucleoside metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroadenosine-5’-carboxy-2’,3’-acetonide: Similar in structure but with a chlorine atom at the 2-position.
5’-Carboxy-2-chloro-2’,3’-O-isopropylideneadenosine: Another derivative with a chlorine atom at the 2-position.
Uniqueness
5’-Carboxy-2’,3’-O-isopropylideneadenosine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit viral replication and potential therapeutic applications set it apart from other nucleoside derivatives .
Propiedades
Fórmula molecular |
C13H15N5O5 |
|---|---|
Peso molecular |
321.29 g/mol |
Nombre IUPAC |
(4R,6S,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C13H15N5O5/c1-13(2)22-6-7(23-13)11(21-8(6)12(19)20)18-4-17-5-9(14)15-3-16-10(5)18/h3-4,6-8,11H,1-2H3,(H,19,20)(H2,14,15,16)/t6-,7?,8+,11-/m1/s1 |
Clave InChI |
RRTBBKSJPNRFCG-CSDHVOIESA-N |
SMILES isomérico |
CC1(O[C@H]2[C@H](O[C@H](C2O1)N3C=NC4=C(N=CN=C43)N)C(=O)O)C |
SMILES canónico |
CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=CN=C43)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile](/img/structure/B13741800.png)
![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
![2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B13741819.png)








![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)

